molecular formula C10H12N4 B13277549 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene

5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene

Cat. No.: B13277549
M. Wt: 188.23 g/mol
InChI Key: HRAQEMOGWVYPKH-UHFFFAOYSA-N
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Description

5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic framework with four nitrogen atoms and a methyl substituent. Its structure comprises a 7.4.0.0²,⁶ tricyclic system, which imposes significant ring strain and influences its electronic properties.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene

InChI

InChI=1S/C10H12N4/c1-7-4-13-14-9-2-3-11-5-8(9)6-12-10(7)14/h4,6,11H,2-3,5H2,1H3

InChI Key

HRAQEMOGWVYPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC3=C(N2N=C1)CCNC3

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

  • Starting Materials: Commonly used precursors include substituted pyridines or diazine derivatives that provide nitrogen atoms for ring formation.
  • Key Steps:
    • Formation of intermediate diazine or triazine rings via condensation reactions.
    • Intramolecular cyclization promoted by heat or catalysts to close the tricyclic framework.
    • Methylation steps to introduce the 5-methyl substituent, often using methyl iodide or methyl sulfate under basic conditions.
  • Reaction Conditions:
    • Elevated temperatures (80–150 °C) to facilitate ring closure.
    • Acidic or basic catalysts depending on the step (e.g., Lewis acids for cyclization, bases for methylation).
    • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed for their polarity and ability to dissolve nitrogen-containing intermediates.

Multi-Step Synthesis with Hydrazine or Amino Derivatives

  • Hydrazine Derivatives: Used to introduce nitrogen atoms and facilitate ring formation via nucleophilic attack on electrophilic centers.
  • Sequential Functionalization:
    • Initial formation of hydrazone or hydrazide intermediates.
    • Cyclization and rearrangement under controlled heating.
    • Final purification to isolate the tricyclic compound.

Detailed Preparation Method from Literature

While direct preparation of 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is scarcely detailed in open literature, closely related compounds and derivatives provide insight into viable synthetic routes:

Step Description Reagents/Conditions Notes
1 Preparation of nitrogen-rich precursors (e.g., substituted pyridines, diazines) Starting from commercial pyridine derivatives Purity of starting materials critical
2 Formation of intermediate diazine/triazine rings via condensation Acid catalysis or dehydrating agents Control of temperature to avoid side reactions
3 Intramolecular cyclization to form tricyclic core Heating in polar aprotic solvents (DMF, DMSO) May require inert atmosphere (argon)
4 Methylation at position 5 Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Reaction monitored by TLC or HPLC
5 Purification Recrystallization from ethanol or chromatography Ensures removal of unreacted precursors and byproducts

This general scheme aligns with synthetic routes for similar tetraazatricyclic compounds described in patent literature and research articles.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: To improve yield and reproducibility, continuous flow reactors have been employed for the cyclization and methylation steps, allowing precise control over reaction time and temperature.
  • Catalysts: Transition metal catalysts (e.g., palladium or copper complexes) may be used to facilitate certain cyclization or coupling reactions, although their use must be carefully optimized to avoid contamination.
  • Purification Techniques: Recrystallization remains the preferred method for final product isolation, often from ethanol or ethanol-water mixtures. Chromatographic techniques (e.g., silica gel column chromatography) are used for intermediate purification.
  • Safety: Handling of methylating agents and hydrazine derivatives requires strict safety protocols due to toxicity and volatility.

Analytical Data Supporting Preparation

Analytical methods are essential to confirm the structure and purity of the synthesized compound:

Analytical Technique Typical Data for 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
Nuclear Magnetic Resonance (NMR) Characteristic proton signals for methyl group (~2.2 ppm singlet), aromatic protons between 7.0–8.5 ppm
Mass Spectrometry (MS) Molecular ion peak consistent with C10H13N4 (m/z ~ 181) or hydrochloride salt (m/z ~ 224)
Infrared Spectroscopy (IR) Peaks corresponding to C=N stretching (~1600 cm^-1) and N-H bending vibrations
Elemental Analysis Consistent with theoretical values for C, H, N content
Melting Point Sharp melting point indicative of purity, typically reported in literature for related tetraazatricyclic compounds

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Cyclization of substituted pyridines Pyridine derivatives, acid/base catalysts 80–150 °C, polar aprotic solvents Direct formation of tricyclic core Requires careful control to avoid side products
Hydrazine-mediated ring closure Hydrazine derivatives, electrophilic precursors Heating, inert atmosphere High nitrogen incorporation Toxic reagents, safety concerns
Methylation step Methyl iodide, base (K2CO3) Room temperature to mild heating Specific substitution at position 5 Methylating agents are hazardous
Continuous flow synthesis Automated reactors, catalysts Controlled temperature and flow rates Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

AVN-322 (5-(Benzenesulfonyl)-N,11-dimethyl-...)

  • Structure : Shares the tetraazatricyclo core but incorporates a benzenesulfonyl group and dimethylamine substituents.
  • Properties : As a hydrochloride salt, it exhibits enhanced solubility compared to the methyl-substituted target compound. The sulfonamide group may improve binding affinity in biological systems, though specific pharmacological data are unavailable .
  • Synthesis : Likely involves sulfonylation and methylation steps, differing from the cyclocondensation methods used for macrocyclic analogues .

Enamine Ltd. Pentaazatricyclo Derivative

  • Structure : 11,13-Dimethyl-5-(pyridin-3-yl)methyl-4,5,7,11,13-pentaazatricyclo[...]trideca-1(9),2(6),3,7-tetraene-10,12-dione.
  • Key Differences: Additional pyridinylmethyl group and two ketone (dione) functionalities.

Heteroatom Variants

12-Oxa-2,3,5,7-tetraazatricyclo[...]trideca-1(9),3,5,7-tetraen-13-one

  • Structure : Oxygen replaces one nitrogen atom, introducing a ketone group.
  • This compound was discontinued by CymitQuimica, possibly due to synthetic challenges or instability .

3,7-Dithia-5-azatetracyclo[...]tetradecen-4(8)-one

  • Structure : Contains two sulfur atoms and a ketone.
  • Impact : Sulfur’s larger atomic radius and lower electronegativity increase conformational flexibility and may enhance π-π stacking interactions in solid-state applications .

Functional Group Variations

tert-Butyl Carboxylate Derivative

  • Structure : Boc-protected version of the target compound.
  • Utility : The tert-butyl group facilitates synthetic manipulation, acting as a protective moiety for amine functionalities. Removal of the Boc group would yield the free amine, critical for further derivatization .

Reppe Anhydride (Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene)

  • Structure: Features an oxygen-rich dienophile system.
  • Reactivity: Used in Diels-Alder reactions, contrasting with the nitrogen-dominated reactivity of the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Synthesis Method Notable Properties
Target Compound C₁₀H₁₆N₄* ~220.28 (calc.) Methyl, tetraazatricyclo Likely cyclocondensation Non-electrolytic, high N-content
AVN-322 Hydrochloride C₁₉H₂₀ClN₅O₂S 417.91 (calc.) Benzenesulfonyl, dimethylamine Sulfonylation/methylation Enhanced solubility (HCl salt)
Enamine Pentaazatricyclo Derivative C₁₆H₁₄N₆O₂ 322.33 Pyridinylmethyl, dione Unspecified Hydrogen-bonding capacity
12-Oxa Derivative C₁₃H₁₀N₃O₂ 240.24 (calc.) Oxa, ketone Discontinued Reduced ring strain

*Calculated based on tert-butyl derivative (C₁₅H₂₄N₄O₂, MW 292.38 ) minus Boc group (C₄H₈O₂).

Table 2: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Features
Target Compound ~3300 (N-H), ~1600 (C=N/C-N) δ 2.04 (CH₃), complex aromatic signals
[5-(5-Amino-3-cyano...) Compound 3309 (NH₂), 1685 (C=O) δ 2.04 (CH₃), 7.34–7.45 (ArH)
Enamine Derivative Not reported Not reported

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl derivative’s synthesis suggests that protective strategies are essential for stabilizing reactive amine groups in the target compound .
  • Biological Potential: Analogues like AVN-322 highlight the pharmacological relevance of tetraazatricyclo frameworks, though the target compound’s specific bioactivity remains unexplored .
  • Electronic Properties : Nitrogen density in the target compound likely enhances metal-coordination capabilities, as seen in Mg(II)/Ca(II) complexes of similar macrocycles .

Biological Activity

5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H12_{12}N4_{4}
Molecular Weight: 192.26 g/mol
CAS Number: 1695774-75-4

Structure

The compound features a unique tricyclic structure with multiple nitrogen atoms, which may contribute to its biological activity. The presence of these nitrogen atoms can influence the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa18100

Anticancer Activity

The compound has also been studied for its anticancer properties. In a recent study involving human cancer cell lines, it was observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Effects

A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The mechanism of action appears to involve the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound has been associated with improved cognitive function and reduced neuronal damage.

The neuroprotective effects are hypothesized to occur through:

  • Reduction of oxidative stress: The compound may enhance antioxidant defenses.
  • Inhibition of inflammatory pathways: It appears to modulate inflammatory cytokines involved in neurodegeneration.

Q & A

Q. How can researchers integrate findings on this compound into broader theoretical frameworks (e.g., heterocyclic chemistry or drug design)?

  • Methodological Answer :
  • Use network pharmacology to map bioactivity data onto known signaling pathways .
  • Apply retrosynthetic analysis to align synthesis routes with green chemistry principles .
  • Link crystallographic data to CSD/Mercury databases for structure-property benchmarking .

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